Tert-butyl 2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
CAS No.: 931313-78-9
Cat. No.: VC2645194
Molecular Formula: C19H25N3O4
Molecular Weight: 359.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 931313-78-9 |
|---|---|
| Molecular Formula | C19H25N3O4 |
| Molecular Weight | 359.4 g/mol |
| IUPAC Name | tert-butyl 3-(4-methoxyphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxylate |
| Standard InChI | InChI=1S/C19H25N3O4/c1-18(2,3)26-17(24)22-11-9-19(10-12-22)20-15(16(23)21-19)13-5-7-14(25-4)8-6-13/h5-8H,9-12H2,1-4H3,(H,21,23) |
| Standard InChI Key | CDCCZNFEXVOQAA-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)NC(=O)C(=N2)C3=CC=C(C=C3)OC |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)NC(=O)C(=N2)C3=CC=C(C=C3)OC |
Introduction
Structural Characterization and Chemical Properties
Chemical Structure Overview
Tert-butyl 2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate features a complex heterocyclic structure with a 1,4,8-triazaspiro[4.5]dec-1-ene core. The compound contains several key functional groups: a tert-butyl carboxylate moiety attached to the nitrogen at position 8, a 4-methoxyphenyl substituent at position 2, and an oxo group at position 3. This arrangement creates a molecule with multiple potential binding sites that could interact with biological targets.
The chemical structure bears similarities to tert-butyl 2-(4-methoxyphenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate, differing only in the replacement of the sulfanylidene group with an oxo group . This structural variation may significantly impact the compound's physicochemical properties and biological activities while maintaining the core triazaspiro framework.
Estimated Physicochemical Properties
Based on the properties of structurally similar compounds, we can estimate the following characteristics for tert-butyl 2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate:
The estimated properties suggest that the compound would likely possess moderate lipophilicity, which is important for membrane permeability in biological systems. The presence of multiple hydrogen bond acceptors and a hydrogen bond donor indicates potential for interactions with biological targets.
Synthesis and Preparation Methods
Reaction Conditions and Optimization
The synthesis of 1,3,8-triazaspiro[4.5]dec-1-ene derivatives typically requires careful control of reaction conditions. Based on synthetic methods for related compounds, the following conditions might be appropriate:
-
Temperature: Reflux conditions (around 110-120°C)
-
Solvent: Toluene or other non-polar solvents
-
Reaction time: 6-12 hours
-
Catalysts: Lewis acids or bases depending on the specific reaction step
-
Purification: Column chromatography with appropriate solvent systems
The yield of such reactions for similar compounds typically ranges from 70-90% when optimized conditions are employed .
Analytical Characterization
Spectroscopic Analysis
For comprehensive characterization of tert-butyl 2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate, several analytical techniques would be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for:
-
tert-butyl protons (singlet at approximately δ 1.4-1.5 ppm)
-
methoxy protons (singlet at approximately δ 3.8-3.9 ppm)
-
aromatic protons from the 4-methoxyphenyl group (two doublets in the δ 6.9-7.8 ppm region)
-
piperidine ring protons (multiple signals in the δ 1.5-3.5 ppm region)
-
-
-
Infrared (IR) Spectroscopy:
-
Characteristic absorption bands would include:
-
C=O stretching vibrations (1700-1750 cm⁻¹)
-
C=N stretching (1600-1650 cm⁻¹)
-
C-O-C stretching (1250-1270 cm⁻¹)
-
-
-
Mass Spectrometry:
-
The molecular ion peak would be expected at m/z ≈ 359
-
Fragmentation patterns would likely show loss of the tert-butyl group and other characteristic fragments
-
Computational Analysis and Molecular Modeling
Predicted Binding Modes
Molecular docking studies would be valuable for predicting how tert-butyl 2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate might interact with potential biological targets. Based on studies of similar compounds, potential binding interactions may include:
-
Hydrogen bonding between the oxo group and amino acid residues in the binding pocket.
-
π-stacking interactions between the 4-methoxyphenyl group and aromatic residues.
-
Hydrophobic interactions between the tert-butyl group and lipophilic regions of the binding site.
ADME Properties Prediction
Predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties based on the compound's structure may include:
| ADME Property | Prediction | Basis |
|---|---|---|
| Blood-Brain Barrier Penetration | Low to moderate | Based on molecular weight and logP |
| Oral Bioavailability | Moderate | Based on Lipinski's Rule of Five compliance |
| Metabolic Stability | Moderate | Susceptible to hydrolysis of the carbamate group |
| Plasma Protein Binding | Moderate to high | Due to lipophilicity and aromatic content |
| Excretion | Primarily hepatic | Based on molecular structure |
These predictions would need to be verified through experimental studies.
Comparative Analysis with Similar Compounds
Structural Analogues
Several structurally related compounds can provide insights into the potential properties and applications of tert-butyl 2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate:
Impact of Structural Variations
The structural variations among these compounds would likely result in differences in:
For example, the replacement of a sulfanylidene group with an oxo group, as in our target compound, would significantly alter the electron distribution, potentially affecting hydrogen bonding patterns and binding affinity to target proteins.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume